molecular formula C22H26ClN3O B4777664 1-(3-chlorophenyl)-4-[4-(1-piperidinyl)benzoyl]piperazine

1-(3-chlorophenyl)-4-[4-(1-piperidinyl)benzoyl]piperazine

Cat. No. B4777664
M. Wt: 383.9 g/mol
InChI Key: RMSMXRCNWNQUBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-[4-(1-piperidinyl)benzoyl]piperazine, also known as CPP or TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied by scientists due to its potential therapeutic applications in various fields of medicine.

Mechanism of Action

1-(3-chlorophenyl)-4-[4-(1-piperidinyl)benzoyl]piperazine acts as a serotonin receptor agonist, specifically targeting the 5-HT1A, 5-HT1B, and 5-HT2A receptors. It also inhibits the reuptake of serotonin, dopamine, and norepinephrine, leading to an increase in their levels in the brain. These actions are thought to be responsible for its pharmacological effects.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-[4-(1-piperidinyl)benzoyl]piperazine has been found to have a range of biochemical and physiological effects, including anxiogenic, hallucinogenic, and stimulant properties. It has also been found to have antiproliferative effects on cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-chlorophenyl)-4-[4-(1-piperidinyl)benzoyl]piperazine is its high potency and selectivity for serotonin receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, its psychoactive properties and potential for abuse limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(3-chlorophenyl)-4-[4-(1-piperidinyl)benzoyl]piperazine, including its potential therapeutic applications in cancer therapy, anxiety disorders, and depression. Further studies are needed to elucidate its mechanism of action and to develop more selective and potent analogs with fewer side effects. Additionally, studies on the long-term effects of 1-(3-chlorophenyl)-4-[4-(1-piperidinyl)benzoyl]piperazine on the brain and behavior are needed to determine its safety for human use.

Scientific Research Applications

1-(3-chlorophenyl)-4-[4-(1-piperidinyl)benzoyl]piperazine has been studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology. It has been found to have a wide range of pharmacological activities, including serotonin receptor agonism, dopamine receptor antagonism, and inhibition of monoamine uptake transporters.

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(4-piperidin-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O/c23-19-5-4-6-21(17-19)25-13-15-26(16-14-25)22(27)18-7-9-20(10-8-18)24-11-2-1-3-12-24/h4-10,17H,1-3,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSMXRCNWNQUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-Chlorophenyl)piperazin-1-yl][4-(piperidin-1-yl)phenyl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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